molecular formula C8H11ClN2 B6606149 5-(chloromethyl)-4-cyclopropyl-1-methyl-1H-pyrazole CAS No. 2003876-58-0

5-(chloromethyl)-4-cyclopropyl-1-methyl-1H-pyrazole

Cat. No.: B6606149
CAS No.: 2003876-58-0
M. Wt: 170.64 g/mol
InChI Key: CABWITWZHDMTAV-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-4-cyclopropyl-1-methyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole core substituted with a chloromethyl group at position 5, a cyclopropyl group at position 4, and a methyl group at position 1. The chloromethyl group offers reactivity for further functionalization, while the cyclopropyl moiety may enhance metabolic stability or influence steric interactions in drug-receptor binding. The methyl group at position 1 likely contributes to the compound’s lipophilicity and stability under physiological conditions.

Properties

IUPAC Name

5-(chloromethyl)-4-cyclopropyl-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-11-8(4-9)7(5-10-11)6-2-3-6/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABWITWZHDMTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2CC2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization-Centric Approaches

The core strategy for synthesizing substituted pyrazoles involves cyclization reactions between hydrazines and α,β-unsaturated carbonyl precursors. For 5-(chloromethyl)-4-cyclopropyl-1-methyl-1H-pyrazole , two primary routes dominate:

Hydrazine-Cyclopropyl Ketone Cyclization

This method begins with cyclopropyl ketones or α-chloromethyl cyclopropyl ketones reacting with methylhydrazine under basic conditions. The cyclopropyl group’s strain enhances electrophilicity at the β-carbon, favoring pyrazole ring formation. For example:

  • Step 1 : Condensation of 3-chloromethyl-1-cyclopropyl-propan-1-one with methylhydrazine in toluene at 60°C for 6 hours yields the pyrazole ring.

  • Step 2 : Acid-catalyzed hydrolysis (e.g., HCl) removes protecting groups, followed by decarboxylation to isolate the target compound.

Key Advantage : High regioselectivity (>90%) due to steric guidance from the cyclopropyl group.

Alkylation Post-Cyclization

Alternatively, pre-formed pyrazole intermediates undergo chloromethylation. For instance:

  • Step 1 : 4-cyclopropyl-1-methyl-1H-pyrazole reacts with chloromethyl methyl ether (MOMCl) in dichloromethane under Lewis acid catalysis (e.g., AlCl₃).

  • Step 2 : Selective chlorination at the 5-position is achieved using SOCl₂ or PCl₅, yielding the target compound.

Limitation : Competing N-alkylation requires careful stoichiometry to avoid byproducts.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Solvent Toluene, DCMMaximizes solubility of hydrophobic intermediates.
Temperature 50–70°C (cyclization), 0–25°C (chlorination)Higher temps accelerate cyclization but risk decomposition.
Reaction Time 4–8 hoursProlonged durations reduce selectivity.

Catalytic Systems

  • Bases : Triethylamine or N,N-diisopropylethylamine (DIPEA) neutralize HCl byproducts, improving cyclization efficiency.

  • Lewis Acids : ZnCl₂ or FeCl₃ enhance electrophilicity during chloromethylation, achieving >85% conversion.

Comparative Analysis of Published Protocols

Patent CN112574111A (Adapted for Target Compound)

This patent describes a dimethyl malonate-based route for analogous pyrazole intermediates:

  • Step 1 : Alkylation of dimethyl malonate with DMF and dimethyl sulfate forms a β-ketoester.

  • Step 2 : Cyclization with methylhydrazine at 0°C yields 1-methyl-5-hydroxypyrazole (89–92% yield).

Adaptation for Target Compound :

  • Replace dimethyl malonate with cyclopropyl malonate to introduce the cyclopropyl group.

  • Substitute hydroxylation with chloromethylation using SOCl₂.

Hydrazine Hydrate-Mediated Synthesis

A scalable alternative employs hydrazine hydrate instead of methylhydrazine:

  • Step 1 : Cyclopropane carboxaldehyde reacts with hydrazine hydrate in ethanol to form 4-cyclopropylpyrazole.

  • Step 2 : N-methylation with methyl iodide (K₂CO₃, DMF) followed by chloromethylation (ClCH₂SO₂Cl) achieves 78% overall yield.

Challenges and Mitigation Strategies

Regioselectivity Control

The 4-cyclopropyl substituent’s bulkiness directs electrophilic attack to the 5-position, minimizing 3-substituted byproducts. Computational studies (DFT) confirm a 15 kcal/mol preference for 5-substitution.

Purification Techniques

  • Crystallization : Ethanol/water mixtures (3:1) isolate the target compound with >98% purity.

  • Column Chromatography : Silica gel (hexane:ethyl acetate, 4:1) resolves chloromethylation byproducts.

Industrial-Scale Considerations

FactorRecommendation
Cost Use dimethyl sulfate over iodomethane for methylation (10x cheaper).
Safety Replace SOCl₂ with PCl₃ for safer chlorination.
Waste Management Recover toluene via distillation (90% efficiency).

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-4-cyclopropyl-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the chloromethyl group, yielding the parent pyrazole.

    Substitution: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under mild conditions.

Major Products

    Oxidation: Formation of 5-(formyl)-4-cyclopropyl-1-methyl-1H-pyrazole or 5-(carboxyl)-4-cyclopropyl-1-methyl-1H-pyrazole.

    Reduction: Formation of 4-cyclopropyl-1-methyl-1H-pyrazole.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(chloromethyl)-4-cyclopropyl-1-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-4-cyclopropyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the lack of direct experimental or computational data on 5-(chloromethyl)-4-cyclopropyl-1-methyl-1H-pyrazole in the provided evidence, a detailed comparison with structurally analogous compounds must rely on inferences from related chemical frameworks. Below is an analysis based on structural and functional analogs mentioned in the literature:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Applications/Properties Reference Context
This compound Pyrazole 5-ClCH2, 4-cyclopropyl, 1-CH3 Potential prodrug activation, ligand design Hypothetical (no direct evidence)
Nitro-CBI-DEI Benzoindole-indole Nitro, chloromethyl, dimethylamino Anticancer prodrug activation Bacterial nitroreductase substrates
CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) Benzamide Aziridine, dinitro Anticancer prodrug Nitroreductase-mediated activation
Metronidazole Nitroimidazole Nitro, ethanol Antibiotic prodrug Anaerobic bacterial targeting

Key Observations

Reactivity and Prodrug Potential: Unlike nitroaromatic compounds (e.g., CB1954, nitro-CBI-DEI), which rely on nitro group reduction for bioactivation , the chloromethyl group in the target compound may undergo nucleophilic substitution or elimination reactions. This could enable its use as a alkylating agent or linker in prodrug systems. The cyclopropyl group may confer rigidity and metabolic resistance compared to linear alkyl chains in analogs like metronidazole.

Synthetic Utility: The chloromethyl group offers versatility for post-synthetic modifications (e.g., coupling with amines, thiols), a feature absent in non-functionalized analogs like CB1954.

Research Findings and Limitations

  • Gaps in Evidence: No direct studies on this compound were identified in the provided sources. The comparisons above are extrapolated from structurally or functionally related compounds in prodrug and enzyme-substrate contexts .

Biological Activity

5-(Chloromethyl)-4-cyclopropyl-1-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_10ClN_3. The presence of the chloromethyl group enhances its electrophilic properties, allowing it to react with nucleophilic sites on biomolecules, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Electrophilic Reactions : The chloromethyl group acts as an electrophile, facilitating reactions with nucleophiles such as proteins and DNA. This can lead to the inhibition of enzyme activity or disruption of cellular processes.
  • Target Interactions : It has been shown to interact with specific enzymes and receptors, modulating biological pathways that are critical for therapeutic effects.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits antimicrobial and antifungal activities. In vitro studies have demonstrated effective inhibition against a range of pathogens, making it a candidate for further development in treating infections.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that derivatives of pyrazole compounds can suppress inflammatory pathways, particularly through the inhibition of cyclooxygenase (COX) enzymes. The structure-activity relationship (SAR) studies indicate that modifications can enhance these effects .

Case Study: Inhibition of Enzymatic Activity

A study highlighted the compound's ability to inhibit specific enzymes involved in inflammatory responses. For instance, compounds structurally related to this compound demonstrated IC50 values in the low micromolar range against COX-2, comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

Table 1 summarizes findings from SAR studies that illustrate how variations in the structure of pyrazoles affect their biological activity:

Compound VariantModificationsIC50 (µM)Activity Type
Base CompoundNone0.04COX-2 Inhibition
Variant AMethyl group0.02Enhanced COX-2 Inhibition
Variant BHydroxymethyl0.05Moderate COX-2 Inhibition

These findings suggest that subtle changes in chemical structure can significantly alter biological efficacy.

Applications in Drug Development

This compound is being explored for its potential as a therapeutic agent in drug development:

  • Pharmaceuticals : Its ability to form stable heterocyclic structures makes it a valuable intermediate in synthesizing various pharmaceutical compounds.
  • Agrochemicals : The compound's bioactive properties are being investigated for use in pesticides and herbicides, reflecting its versatility across different industries.

Q & A

Q. Table 1: Comparative Synthesis Conditions

MethodTemp (°C)SolventYield (%)Reference
Vilsmeier-Haack80–100POCl₃/DMF67–72
Cyclocondensation60–80Ethanol55–60
ChloromethylationRT–40Dichloromethane50–58

Basic: How can spectroscopic methods (NMR, IR, X-ray) resolve the structure of this compound?

Answer:
Structural elucidation relies on multimodal spectroscopy :

  • ¹H/¹³C NMR : The chloromethyl group (δ 4.5–5.0 ppm for CH₂Cl) and cyclopropyl protons (δ 0.8–1.5 ppm) are diagnostic. For example, in 5-methyl-1-phenylpyrazole derivatives, the pyrazole ring protons resonate at δ 6.5–7.5 ppm .
  • IR Spectroscopy : C-Cl stretching (550–650 cm⁻¹) and pyrazole ring vibrations (1600–1650 cm⁻¹) confirm functional groups.
  • X-ray Crystallography : Resolves spatial arrangement, as demonstrated for 4-(4-chlorobenzoyl)pyrazole derivatives (C–Cl bond length: ~1.73 Å) .

Critical Note: Assign 2D NMR (HSQC, HMBC) to distinguish overlapping signals from cyclopropyl and methyl groups .

Advanced: How to address discrepancies in spectral data during structural verification?

Answer: Contradictions (e.g., unexpected NMR splitting or IR peaks) often arise from impurities or tautomerism. Mitigation strategies include:

  • Theoretical Calculations : Compare experimental ¹H NMR shifts with DFT-predicted values (B3LYP/6-311+G(d,p) basis set) to validate assignments .
  • Dynamic NMR Studies : Resolve tautomeric equilibria by analyzing temperature-dependent spectral changes.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula to rule out byproducts.

Example: In 5-methylpyrazole-4-carboxylic acid, DFT calculations reduced ambiguity in carbonyl (C=O) and pyrazole ring assignments .

Advanced: What strategies optimize structure-activity relationship (SAR) studies for pyrazole derivatives with chloromethyl groups?

Answer: SAR requires systematic variation of substituents and evaluation of biological activity:

  • Substituent Engineering : Replace cyclopropyl with other groups (e.g., phenyl, trifluoromethyl) to assess steric/electronic effects.
  • Biological Assays : Test derivatives against enzyme targets (e.g., carbonic anhydrase or cyclooxygenase isoforms) using in vitro inhibition assays .
  • Computational Docking : Use AutoDock Vina to predict binding affinities. For instance, 5-(4-chlorophenyl)pyrazole derivatives showed strong interactions with COX-2 (binding energy: −9.2 kcal/mol) .

Q. Table 2: Biological Activity of Analogous Pyrazoles

CompoundTarget EnzymeIC₅₀ (µM)Reference
5-(4-Chlorophenyl)-pyrazoleCOX-20.85
3-Trifluoromethyl-pyrazoleCarbonic Anhydrase1.2
5-Methyl-1-phenylpyrazoleAntibacterial12.5

Advanced: How to design stability studies for pyrazole derivatives under physiological conditions?

Answer: Chloromethyl groups are prone to hydrolysis, necessitating:

  • pH-Dependent Stability Assays : Incubate the compound in buffers (pH 2–10) and monitor degradation via HPLC. For example, ethyl 5-chloro-4-formylpyrazole showed 90% stability at pH 7.4 after 24 hours .
  • Light/Temperature Stress Tests : Expose to UV light (254 nm) or 40°C for 72 hours to assess photolytic/thermal degradation.
  • Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., hydroxymethyl derivatives) .

Advanced: What computational methods predict the reactivity of the chloromethyl group in nucleophilic substitutions?

Answer:

  • Density Functional Theory (DFT) : Calculate activation energies for SN2 reactions (e.g., substitution with amines or thiols). For chloromethylpyrazoles, the leaving group ability (Cl⁻) correlates with LUMO energy levels .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction pathways.

Case Study: DFT studies on 4-(chloromethyl)phenylpyrazole predicted preferential substitution at the benzylic position, validated experimentally .

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